molecular formula C11H10N2O4 B1456481 Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 1268865-77-5

Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No. B1456481
Key on ui cas rn: 1268865-77-5
M. Wt: 234.21 g/mol
InChI Key: ZYHOQGSGEKXSMW-UHFFFAOYSA-N
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Patent
US09193693B2

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of ethyl 3,4-diaminobenzoate (5 g, 27.75 mmol, 1.00 equiv) in diethyl oxalate (100 mL). The resulting solution was stirred overnight at 140° C. in an oil bath. Then the resulting solution was cooled to room temperature. The solids were collected by filtration. The solid was dried in an oven under reduced pressure. This resulted in 3.5 g (54%) of ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[NH2:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:14](OCC)(=[O:20])[C:15](OCC)=[O:16]>>[O:16]=[C:15]1[C:14](=[O:20])[NH:1][C:2]2[C:12](=[CH:11][CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:3]=2)[NH:13]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 140° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask, was placed
TEMPERATURE
Type
TEMPERATURE
Details
Then the resulting solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried in an oven under reduced pressure
CUSTOM
Type
CUSTOM
Details
This resulted in 3.5 g (54%) of ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a brown solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O=C1NC2=CC=C(C=C2NC1=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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